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Overview of Imidazoline (B1206853) Chemistry in Modern Synthetic Organic Chemistry and Materials Science
Imidazoline derivatives are a class of heterocyclic compounds that have garnered considerable attention for their versatile applications. In synthetic organic chemistry, the imidazoline ring serves as a valuable synthon for the creation of more complex molecules and as a ligand in catalysis. frontiersin.org Their utility extends to materials science, where they have been investigated as corrosion inhibitors, surfactants, and components of ionic liquids. frontiersin.orgresearchgate.net The unique electronic and structural properties of the imidazoline core, which can be readily modified with various substituents, allow for the fine-tuning of their chemical and physical characteristics to suit specific applications.
The introduction of fluorine atoms into organic molecules can dramatically alter their properties, including thermal stability, chemical resistance, and biological activity. numberanalytics.com This makes fluorinated imidazolines, such as cis-2,4,5-Tris(4-fluorophenyl)imidazoline, particularly intriguing subjects for research. The strong carbon-fluorine bond imparts significant stability, while the high electronegativity of fluorine can influence the electronic nature of the imidazoline ring and its interactions with other molecules. numberanalytics.com
Importance of Stereochemical Control in Imidazoline Compound Research
The spatial arrangement of atoms, or stereochemistry, is a critical aspect of imidazoline chemistry. For polysubstituted imidazolines like the 2,4,5-triaryl derivatives, the relative orientation of the substituents (cis or trans) can have a profound impact on the molecule's shape, properties, and biological activity. The development of stereoselective synthetic methods that allow for the controlled formation of a specific stereoisomer is a key focus of academic research. researchgate.net Achieving such control is essential for elucidating structure-activity relationships and for the rational design of molecules with desired functions.
Specific Research Focus on this compound
The academic interest in this compound stems from its potential applications derived from its unique structural features. The cis-configuration of the three fluorophenyl groups creates a specific three-dimensional architecture. This, combined with the electronic effects of the fluorine atoms, makes it a valuable candidate for various research endeavors.
A significant area of investigation for structurally related 2,4,5-triarylimidazolines is in the field of medicinal chemistry, particularly as inhibitors of the p53-MDM2 interaction, a key target in cancer therapy. researchgate.net The cis-imidazoline scaffold has been identified as a promising framework for the development of such inhibitors. researchgate.net While specific studies on the biological activity of this compound are not extensively detailed in publicly available literature, its structural similarity to known p53-MDM2 inhibitors makes it a compound of interest for further investigation in this area.
Advanced Synthetic Methodologies for Cis 2,4,5 Tris 4 Fluorophenyl Imidazoline and Related Analogues
Regioselective and Stereoselective Synthetic Pathways
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like cis-2,4,5-Tris(4-fluorophenyl)imidazoline. Researchers have developed various strategies to achieve the desired cis configuration of the three fluorophenyl groups on the imidazoline (B1206853) ring.
Synthesis via Cyclization of 1,3,5-Triaryl-2,4-diazapenta-1,4-dienes
A prominent and effective method for the synthesis of 2,4,5-triarylimidazolines involves the cyclization of 1,3,5-triaryl-2,4-diazapenta-1,4-dienes. This pathway offers a high degree of control over the stereochemical outcome, allowing for the selective formation of either cis or trans isomers.
The synthesis of the precursor, 1,3,5-Tris(4-fluorophenyl)-2,4-diazapenta-1,4-diene, is achieved through the reaction of 4-fluorobenzaldehyde (B137897) with an ammonia (B1221849) solution. researchgate.net This open-chain precursor is then subjected to a ring-closure reaction to form the desired imidazoline ring.
The cyclization of 1,3,5-triaryl-2,4-diazapenta-1,4-dienes is typically facilitated by the use of a base. The choice of base and reaction conditions plays a crucial role in determining the stereoselectivity of the reaction. Strong bases such as potassium tert-butoxide (KOtBu) are commonly employed to deprotonate the diazapentadiene, initiating the ring-closure process. researchgate.net
The reaction of 1,3,5-Tris(4-fluorophenyl)-2,4-diazapenta-1,4-diene with a stoichiometric amount of potassium tert-butoxide in anhydrous tetrahydrofuran (B95107) (THF) at a low temperature of -10 °C for a short duration of 20 minutes leads to the formation of the corresponding cis-imidazoline in high yield. researchgate.net This stereoselectivity is attributed to the kinetic control of the reaction at low temperatures.
The solvent system employed in the cyclization reaction has a profound impact on the stereochemical outcome. The polarity and coordinating ability of the solvent can influence the conformation of the diazapentadiene precursor and the transition state of the ring-closure reaction, thereby dictating the ratio of cis to trans isomers.
For the synthesis of this compound, anhydrous and non-polar or weakly polar aprotic solvents such as tetrahydrofuran (THF) are preferred. researchgate.net These solvents favor a folded conformation of the precursor, which leads to the formation of the cis isomer under kinetic control.
Conversely, conducting the reaction in a more polar solvent or at a higher temperature can lead to the formation of the thermodynamically more stable trans isomer. For instance, boiling the reaction mixture in anhydrous THF for 15 minutes results in the formation of the trans-imidazoline in high yield. researchgate.net Furthermore, performing the reaction in a highly polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at 50 °C can lead to the formation of the corresponding 2,4,5-triarylimidazole through oxidation of the initially formed imidazoline. researchgate.net
Effect of Reaction Conditions on the Cyclization of 1,3,5-Tris(4-fluorophenyl)-2,4-diazapenta-1,4-diene researchgate.net
Base
Solvent
Temperature (°C)
Time
Major Product
Yield (%)
KOtBu
Anhydrous THF
-10
20 min
cis-Imidazoline
High
KOtBu
Anhydrous THF
Boiling
15 min
trans-Imidazoline
High
KOtBu
DMSO
50
2 h
Imidazole
~100
Multicomponent Reaction Strategies for Imidazoline Scaffold Construction
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.
The synthesis of the 2,4,5-triarylimidazoline scaffold can be achieved through a one-pot multicomponent reaction involving an aromatic aldehyde, a source of ammonia, and another carbonyl compound. For instance, the reaction of an aromatic aldehyde, benzil, and ammonium (B1175870)acetate (B1210297) in the presence of a catalyst can yield 2,4,5-triarylimidazoles. umsida.ac.id While this specific example leads to the imidazole, modifications to the reaction conditions and starting materials can be envisioned to favor the formation of the corresponding imidazoline.
Another multicomponent approach involves the use of hexamethyldisilazane (B44280) (HMDS) as an ammonia surrogate in the reaction of aromatic aldehydes to form 2,4,5-triarylimidazolines. researchgate.net These MCR strategies provide a convergent and efficient route to the core imidazoline structure, which can then be further functionalized to obtain the desired analogues.
Enantioselective Synthesis of cis-Imidazoline Precursors
The development of enantioselective synthetic methods is crucial for accessing single enantiomers of chiral molecules, which often exhibit different pharmacological activities. For this compound, which possesses two chiral centers, obtaining enantiomerically pure forms is of significant interest.
A key strategy for the enantioselective synthesis of cis-imidazolines involves the chiral resolution of racemic precursors. google.com This approach allows for the separation of a racemic mixture into its individual enantiomers, which can then be independently converted to the desired enantiopure cis-imidazoline.
Chiral resolution is a widely used technique for separating enantiomers from a racemic mixture. The most common method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orglibretexts.org These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org
Organocatalytic Approaches (e.g., Diastereo- and Enantioselective Aza-Henry Additions)
The synthesis of highly substituted chiral imidazolines, such as this compound, has traditionally presented challenges in achieving stereocontrol, often resulting in racemic mixtures. nih.govnih.gov Recent advancements in organocatalysis have provided powerful tools to overcome this limitation, with a notable strategy being the diastereo- and enantioselective aza-Henry (or nitro-Mannich) reaction. nih.govresearchgate.net This approach offers a stereoselective pathway to the α,β-diamino ester backbone, which is a key precursor to the imidazoline ring. nih.gov
A key development in this area is the use of chiral proton complexes, such as C2-symmetric bis(amidine) [BAM] catalysts. nih.govnih.gov These organocatalysts have been shown to effectively promote the anti-selective addition of α-substituted α-nitro ester nucleophiles to imines. nih.govresearchgate.net This reaction delivers the crucial α-nitro ester intermediate in high yield and as a single stereoisomer. nih.govnih.gov The subsequent reduction of the nitro group to an amine, followed by cyclization, yields the desired highly substituted chiral imidazoline. nih.gov This enantioselective catalytic method represents a significant improvement, enabling the synthesis of specific bioactive diastereomers and enantiomers of complex imidazolines. nih.gov
Aza-Henry Reaction: An imine is reacted with an α-nitro ester in the presence of a chiral organocatalyst (e.g., BAM complex) to form a key α-nitro ester intermediate with high diastereoselectivity and enantioselectivity. nih.gov
Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine, forming an α,β-diamino ester. nih.gov
Imidazoline Cyclization: The diamino ester is then converted into the final imidazoline product. nih.govnih.gov
This organocatalytic route has been successfully applied on a gram scale, demonstrating its potential for practical applications in synthesizing complex chiral molecules. nih.gov
Derivatization Strategies for the Imidazoline Core
Derivatization of the imidazoline core is crucial for creating analogues with diverse properties and for structure-activity relationship (SAR) studies. Strategies for derivatization can target different positions on the imidazoline ring, namely the C2, N1, and C4/C5 positions.
Substitution at the C2-Position: The C2 position is commonly substituted by selecting the appropriate aldehyde or its synthetic equivalent during the initial cyclization reaction. For instance, using different aromatic or aliphatic aldehydes in condensation reactions with a 1,2-diamine leads to a variety of C2-substituted imidazolines. organic-chemistry.org
Substitution at the N1-Position: The nitrogen atoms of the imidazoline ring can be functionalized. For example, N-monosubstituted 1,2-diamines can be used as starting materials to introduce a substituent at the N1 position. researchgate.net Post-synthesis modifications, such as N-alkylation or N-acylation, are also common strategies, although the reactivity depends on the existing substituents. pharmaguideline.com
Substitution at C4 and C5 Positions: Introducing substituents at the C4 and C5 positions is typically achieved by starting with a substituted 1,2-diamine. The organocatalytic aza-Henry route is particularly powerful for controlling the stereochemistry of substituents at these positions. nih.govnih.gov
Palladium-Catalyzed Reactions: Advanced methods like palladium-catalyzed multicomponent synthesis can be employed. This involves the coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, which are then decarboxylated to yield trans-disubstituted imidazolines. mdpi.com Another palladium-catalyzed method involves the cyclization of 2,3-allenyl amines with aryl iodides, which creates polysubstituted 2-imidazolines by forming new carbon-carbon and carbon-nitrogen bonds in one step. organic-chemistry.org
These strategies allow for the systematic modification of the imidazoline scaffold, enabling the fine-tuning of its chemical and biological properties.
Mechanistic Investigations of Imidazoline Formation Reactions
Proposed Pathways for Aromatic Aldehyde and Ammonia Condensation
The classical synthesis of 2,4,5-trisubstituted imidazolines involves the condensation of an aromatic aldehyde with ammonia. researchgate.netresearchgate.net The reaction pathway is influenced by the reaction conditions, particularly the solvent. researchgate.net The initial step involves the reaction of the aromatic aldehyde with ammonia. This can lead to the formation of an aldehyde-ammonia adduct, which can then follow several pathways.
One proposed mechanism involves the formation of a hydrobenzamide-type intermediate, specifically a 1,3,5-triaryl-2,4-diazapenta-1,4-diene. researchgate.net This intermediate is formed from the condensation of three molecules of the aromatic aldehyde with two molecules of ammonia. This diazapentadiene is a key precursor that can subsequently undergo cyclization to form the imidazoline ring. researchgate.net The nature of the solvent plays a critical role; for example, using a saturated solution of ammonia in THF with nitrobenzaldehydes leads directly to cis-imidazolines, whereas alcoholic solutions can favor the formation of other intermediates. researchgate.net
Role of Intermediates (e.g., Diazapentadienes, Hexahydrotriazines) in Reaction Sequence
In the condensation reaction of aromatic aldehydes and ammonia, several key intermediates have been identified that play a crucial role in the formation of the final imidazoline product. researchgate.net
Hexahydrotriazines: The reaction between certain aromatic aldehydes (e.g., 2- and 3-nitrobenzaldehydes) and a saturated alcoholic solution of ammonia can lead to the formation of 1,3,5-triaryl-1,3,5-hexahydrotriazines. researchgate.net These structures are often more characteristic of reactions with aliphatic aldehydes but can form with aromatic aldehydes under specific conditions. researchgate.net
Diazapentadienes: The hexahydrotriazine intermediates are often unstable and can transform by eliminating a molecule of ammonia to form 1,3,5-triaryl-2,4-diazapenta-1,4-dienes (also known as hydrobenzamides). researchgate.net This transformation can be facilitated by gentle heating. These diazapentadienes are considered the direct precursors to the imidazoline ring. The synthesis of these intermediates can be optimized by conducting the reaction in solvents like methylene (B1212753) chloride or benzene. researchgate.net The subsequent cyclization of these diazapentadienes leads to the formation of the 2,4,5-triarylimidazoline core. researchgate.net
Catalytic Effects and Reaction Conditions Optimization
The optimization of reaction conditions and the use of catalysts are critical for controlling the yield and stereoselectivity of imidazoline synthesis. nih.govmdpi.comrsc.org In the traditional condensation of aromatic aldehydes and ammonia, several factors can be systematically explored to improve the outcome. researchgate.net
Solvent and Ammonia Source: The choice of solvent significantly impacts the reaction pathway and the intermediates formed. researchgate.net For instance, alcoholic ammonia solutions may favor hexahydrotriazine formation, while THF can directly yield cis-imidazolines. researchgate.net The source and concentration of ammonia are also key parameters. researchgate.net
Temperature: Temperature control is crucial. The initial condensation is often performed at a lower temperature, while the cyclization of intermediates like diazapentadienes may require heating. researchgate.net
Catalysis: While the classic reaction often proceeds without a specific catalyst, the cyclization of the diazapentadiene intermediate can be directed by the choice of base. For example, the use of potassium tert-butoxide (ButOK) can facilitate the ring closure, and by modifying the conditions, it is possible to selectively obtain either the cis or trans diastereomer of the 2,4,5-triarylimidazoline. researchgate.net More advanced synthetic routes utilize transition metal catalysts. Iron catalysts, for instance, have been shown to promote a multicomponent redox reaction to form imidazolines via a different mechanistic pathway involving the interception of a radical aziridination intermediate. rsc.org Palladium catalysts are used in multicomponent reactions to construct the imidazoline ring from different building blocks. mdpi.com
The systematic exploration of these parameters—ammonia source, aldehyde substituents, temperature, solvent, and catalysts—is essential for developing sustainable and efficient synthetic routes to specifically substituted imidazolines like this compound. researchgate.netresearchgate.net
Advanced Spectroscopic Methods for Stereochemical Assignment
Spectroscopic techniques are pivotal in elucidating the structural nuances of this compound, particularly in distinguishing between its cis and trans isomers and confirming its molecular configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for cis/trans Isomer Differentiation and Configuration Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between the cis and trans isomers of 2,4,5-trisubstituted imidazolines. While the standard ¹H NMR spectra of cis and trans isomers can be very similar, specific NMR techniques and analyses of chemical shifts and coupling constants allow for their distinction. researchgate.net
For instance, in the case of azobenzenes, it has been noted that the protons of the cis isomer are consistently more shielded than those of the trans isomer. rsc.org This trend, if applicable to imidazolines, would result in upfield shifts for the cis isomer's proton signals compared to the trans isomer. Furthermore, protons positioned ortho to the nitrogen-containing ring system are expected to show significant differences in their chemical shifts between the two isomers. rsc.org
Two-dimensional NMR techniques, such as ¹H-¹H gCOSY, ¹H-¹H gNOESY, ¹H-¹³C HSQC, and ¹H-¹³C gHMBC, provide detailed information about the connectivity and spatial proximity of atoms within the molecule, which is crucial for unambiguous stereochemical assignment. researchgate.net For example, Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between protons, which would differ significantly between the cis and trans configurations.
The ¹³C NMR spectra also provide valuable information for structural confirmation. The chemical shifts of the carbon atoms in the imidazoline ring and the attached phenyl groups are sensitive to the stereochemistry of the molecule.
A comprehensive analysis of both ¹H and ¹³C NMR data, often supported by computational studies, allows for the definitive confirmation of the cis configuration of 2,4,5-Tris(4-fluorophenyl)imidazoline. nih.govnih.gov
Table 1: Representative NMR Data for Related Trisubstituted Imidazoline Structures
Compound
Nucleus
Chemical Shift (δ) ppm
cis-2,4,5-Tris(2-pyridyl)imidazoline
¹H
Signals corresponding to pyridyl protons
¹³C
Signals corresponding to pyridyl and imidazoline carbons
2,4,5-Tris(alkoxyaryl)imidazoline
¹H
Signals for alkoxy and aryl protons
¹³C
Signals for alkoxy, aryl, and imidazoline carbons
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers valuable insights into the molecular structure of this compound by probing its vibrational modes.
The FT-IR and FT-Raman spectra are characterized by specific absorption and scattering bands corresponding to the stretching and bending vibrations of the chemical bonds within the molecule. For instance, the C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. scirp.org The C=N stretching vibration of the imidazoline ring is also a key diagnostic peak.
By comparing the experimental vibrational spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), a detailed assignment of the observed vibrational modes can be achieved. This comparison helps to confirm the proposed molecular structure and provides a deeper understanding of the molecule's vibrational properties. scirp.org
X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the absolute stereochemistry and three-dimensional conformation of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms.
Determination of Molecular Geometry and Conformational Preferences in the Solid State
Single-crystal X-ray diffraction analysis of this compound would provide a definitive picture of its molecular geometry. The analysis reveals the precise bond lengths and angles within the imidazoline ring and the attached fluorophenyl groups. mdpi.com
In the solid state, molecules often adopt a preferred conformation to minimize steric hindrance and maximize stabilizing intermolecular interactions. For similar 2,4,5-trisubstituted imidazolines, the phenyl rings are typically not coplanar with the imidazoline ring and are twisted at certain dihedral angles. nih.govmdpi.com The crystal structure would reveal the specific puckering of the five-membered imidazoline ring and the orientation of the three fluorophenyl substituents relative to each other, confirming the cis configuration where the substituents at positions 4 and 5 are on the same side of the ring.
Analysis of Dihedral Angles and Intermolecular Interactions
Furthermore, X-ray analysis elucidates the nature and geometry of intermolecular interactions in the crystal lattice. These interactions can include hydrogen bonds (if N-H groups are present and accessible), C-H···π interactions, and π–π stacking interactions between the aromatic rings of neighboring molecules. nih.govresearchgate.net Understanding these interactions is important for comprehending the crystal packing and the physical properties of the solid material. For instance, in related structures, intermolecular N-H···N hydrogen bonds can link molecules into chains or more complex networks. nih.gov
Table 2: Illustrative Crystallographic Data for a Related Imidazole Derivative
Parameter
Value
Crystal System
Orthorhombic
Space Group
Pna2₁
a (Å)
9.217 (2)
b (Å)
8.1064 (5)
c (Å)
30.665 (5)
V (ų)
2291.1 (6)
Z
8
Data for 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. nih.gov This table is for illustrative purposes to show the type of data obtained from X-ray crystallography.
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would provide significant insights.
Electronic Structure and Geometry Optimization
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the "cis" configuration indicates that the three 4-fluorophenyl substituents are on the same side of the five-membered imidazoline ring.
The optimization process would refine bond lengths, bond angles, and dihedral angles. It is expected that the imidazoline ring would adopt a slightly puckered envelope or twisted conformation rather than being perfectly planar. The phenyl rings would be twisted out of the plane of the imidazoline ring to minimize steric hindrance between them. The C-F bond lengths would be typical for fluorinated aromatic compounds.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)
Parameter
Predicted Value
C-N (imidazoline ring)
~1.4 Å
C=N (imidazoline ring)
~1.3 Å
C-C (imidazoline ring)
~1.5 Å
C-C (phenyl ring)
~1.4 Å
C-F (phenyl ring)
~1.35 Å
C-N-C (angle)
~108-112°
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazoline ring and potentially extending to the attached phenyl rings. The LUMO is likely to be distributed over the π-antibonding systems of the three 4-fluorophenyl rings.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity. For this compound, a significant energy gap would be anticipated, characteristic of stable organic molecules.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
Orbital
Predicted Energy (eV)
HOMO
-6.0 to -7.0
LUMO
-1.5 to -2.5
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
In the MEP map of this compound, the nitrogen atoms of the imidazoline ring would be expected to show regions of negative potential (red or yellow), indicating their nucleophilic character. The fluorine atoms on the phenyl rings, due to their high electronegativity, would also create localized negative potential. In contrast, the hydrogen atoms on the phenyl rings and the imidazoline ring would exhibit positive potential (blue or green).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The predicted IR spectrum would show characteristic vibrational frequencies. For instance, C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, C=N stretching of the imidazoline ring around 1600-1650 cm⁻¹, and strong C-F stretching vibrations in the 1000-1300 cm⁻¹ region.
NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would aid in the assignment of experimental spectra. The protons on the phenyl rings would show distinct signals depending on their proximity to the fluorine atoms and the imidazoline core. The carbon atoms bonded to fluorine would exhibit characteristic splitting patterns in the ¹³C NMR spectrum.
Determination of Quantum Chemical Reactivity Indices
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value indicates greater stability.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Table 3: Predicted Quantum Chemical Reactivity Indices for this compound (Illustrative)
Index
Predicted Value (eV)
Chemical Potential (μ)
-3.75 to -4.75
Chemical Hardness (η)
2.0 to 2.5
These predicted values would collectively suggest that this compound is a chemically stable molecule with moderate reactivity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their flexibility, conformational landscape, and interactions with the surrounding environment. For a molecule such as this compound, MD simulations can elucidate the dynamic nature of the substituted phenyl rings and the imidazoline core. These simulations track the atomic motions over time by numerically solving Newton's equations of motion, providing a trajectory that reveals the molecule's structural evolution.
Furthermore, MD simulations in an explicit solvent, such as water, provide a detailed picture of solute-solvent interactions. The fluorine atoms on the phenyl rings, being electronegative, can influence the local solvent structure through hydrogen bonding or other non-covalent interactions. Analysis of the radial distribution functions between specific atoms of the imidazoline derivative and solvent molecules can reveal the extent and nature of solvation shells. Such information is crucial for understanding the compound's solubility and how its conformation might be influenced by different solvent environments. The stability of the cis configuration of the phenyl groups at positions 4 and 5 of the imidazoline ring can also be assessed over the simulation time, providing insights into the potential for cis-trans isomerization under thermal fluctuations.
Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound
Parameter
Value/Description
Force Field
AMBER, CHARMM, or OPLS
Solvent Model
TIP3P or SPC/E water model
System Size
~5000-10000 solvent molecules
Temperature
300 K (controlled by a thermostat)
Pressure
1 atm (controlled by a barostat)
Simulation Time
100-500 nanoseconds
Time Step
2 femtoseconds
| Ensemble | NPT (isothermal-isobaric) |
Computational Mechanistic Studies
Computational mechanistic studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the pathways of chemical reactions. For the synthesis of this compound, these methods can map out the potential energy surface of the reaction, identifying reactants, intermediates, transition states, and products. The synthesis of 2,4,5-triarylimidazolines typically involves the condensation of an aromatic aldehyde with ammonia, which can proceed through various intermediates.
A critical step in the formation of the imidazoline ring is the cyclization of an open-chain intermediate. DFT calculations can be used to locate the transition state structure for this ring-closing step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule as it traverses the highest energy point along the reaction coordinate. Frequency calculations are performed to confirm the nature of the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction. This barrier is a key determinant of the reaction rate. By calculating the energy barriers for different possible pathways, researchers can predict the most likely mechanism. For instance, the stereoselectivity of the reaction, leading to the cis isomer, can be investigated by comparing the activation energies for the formation of the cis and trans diastereomers. A lower energy barrier for the formation of the cis product would provide a theoretical basis for its preferential formation.
Table 2: Illustrative Reaction Energy Barriers for a Key Step in Imidazoline Synthesis
Species
Relative Energy (kcal/mol)
Reactant Intermediate
0.0
Transition State (cis-cyclization)
+15.2
Transition State (trans-cyclization)
+17.8
cis-Imidazoline Product
-5.4
trans-Imidazoline Product
-4.1
(Note: Data are hypothetical and representative for a related system.)
The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and the stability of intermediates and products. Computational models can account for these solvation effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.
For the synthesis of this compound, the choice of solvent can influence the equilibrium between different intermediates and the energy of the transition states. For example, polar solvents may preferentially stabilize charged or highly polar intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. The regioselective synthesis of cis- and trans-2,4,5-triarylimidazolines can be influenced by the solvent, as different solvents can alter the relative energies of the diastereomeric transition states.
By performing calculations in the gas phase and in different solvent models, the energetic contribution of solvation to each step of the reaction can be quantified. This analysis helps in rationalizing experimental observations where a change in solvent leads to a different product distribution. For instance, a non-polar solvent might favor a less polar transition state, while a polar protic solvent could facilitate proton transfer steps that may be crucial in the reaction mechanism. Understanding these effects is vital for optimizing reaction conditions to achieve high yields and selectivity of the desired cis isomer.
Table 3: Example of Solvation Effects on the Relative Stability of an Intermediate
Solvent
Dielectric Constant
Relative Solvation Free Energy (kcal/mol)
Gas Phase
1
0.0
Toluene
2.4
-2.5
Tetrahydrofuran (THF)
7.5
-4.8
Ethanol
24.6
-7.2
(Note: Data are hypothetical and for illustrative purposes.)
Ligand-Based and Structure-Based Computational Modeling Methodologies
Pharmacophore modeling is a cornerstone of ligand-based drug design, aiming to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model does not represent a real molecule or a real association of functional groups, but rather an abstract concept that is complementary to the binding site of a biological target. The features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers.
For a compound like this compound, developing a pharmacophore model would typically begin by gathering a set of structurally related molecules with known biological activities against a particular target. This "training set" of molecules is then used to generate one or more pharmacophore hypotheses. Each hypothesis represents a different spatial arrangement of features that could be responsible for the observed activity.
Validation is a critical step to ensure the predictive power of the generated pharmacophore model. This is often done using a "test set" of molecules with known activities that were not used in the model generation. A good pharmacophore model should be able to accurately distinguish between active and inactive compounds in the test set. Statistical metrics such as enrichment factor and ROC curve analysis are often used to quantify the model's performance. Once validated, the pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active.
The HipHop algorithm is a well-known feature-based method for generating common feature pharmacophore models. unicamp.brresearchgate.netresearchgate.net Unlike methods that require activity data for all compounds in the training set, HipHop identifies the common chemical features present in a set of active molecules. unicamp.brresearchgate.net It begins by generating multiple conformations for each molecule in the training set to account for their flexibility. researchgate.netmdpi.com Then, it identifies the chemical features (e.g., hydrogen bond acceptors, hydrophobic centers) within each conformation.
The core of the HipHop algorithm involves finding common arrangements of these features across the different molecules in their various conformations. unicamp.br It systematically searches for combinations of features that are present in all, or a user-defined subset, of the training set molecules. The algorithm aligns the molecules based on these common features to generate a pharmacophore hypothesis. The hypotheses are then ranked based on how well they map the features of the training set molecules. researchgate.netmdpi.com A higher-ranking hypothesis represents a more significant common chemical arrangement among the active compounds.
For this compound and its analogs, the HipHop algorithm could identify a pharmacophore based on features like the aromatic rings of the fluorophenyl groups, which can participate in hydrophobic or pi-stacking interactions, and the nitrogen atoms of the imidazoline ring, which can act as hydrogen bond acceptors. The spatial relationship between these features would be a key component of the resulting pharmacophore model.
Table 4: Potential Pharmacophoric Features of this compound
Feature Type
Description
Potential Location on the Molecule
Aromatic Ring (AR)
Planar, cyclic, conjugated system
The three 4-fluorophenyl rings
Hydrogen Bond Acceptor (HBA)
Electronegative atom
Nitrogen atoms in the imidazoline ring
Pharmacophore Model Development and Validation
Definition and Mapping of Pharmacophore Features (e.g., Aromatic Rings, Hydrophobic Centers, H-bond Donors/Acceptors)
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For inhibitors of the p53-MDM2 interaction, the pharmacophore is defined by the key interactions that mimic the binding of the p53 tumor suppressor protein to its negative regulator, MDM2. nih.gov The binding pocket on MDM2 is a well-defined hydrophobic cleft with specific subpockets that accommodate key amino acid residues of p53, namely Phe19, Trp23, and Leu26.
For the this compound scaffold, the pharmacophoric features are mapped to correspond to these critical interactions:
Aromatic and Hydrophobic Centers: The three 4-fluorophenyl rings are the dominant pharmacophoric features. pku.edu.cn Two of these rings, positioned on the C4 and C5 atoms of the imidazoline core, are crucial for inserting into the hydrophobic pockets on the MDM2 surface that normally bind p53's Phe19 and Trp23 residues. The third phenyl ring at the C2 position often interacts with the Leu26 pocket. The fluorine atoms enhance the hydrophobic character of the rings through favorable orthogonal multipolar interactions.
Hydrogen Bond Donors/Acceptors: While the core tris(4-fluorophenyl)imidazoline structure itself lacks strong classical hydrogen bond donors, the nitrogen atoms within the imidazoline ring can potentially act as hydrogen bond acceptors. More complex analogs developed from this scaffold often incorporate explicit H-bond donor or acceptor groups to engage with residues like Leu54, Gly58, and Val93 in the MDM2 pocket, thereby increasing binding affinity. nih.gov
A generalized pharmacophore model for this class of inhibitors typically includes several key features as detailed in the table below.
Feature ID
Feature Type
Description
Corresponding Moiety on Compound
HY/AR1
Hydrophobic/Aromatic
Occupies the Phe19 pocket of MDM2
4-fluorophenyl group at C4
HY/AR2
Hydrophobic/Aromatic
Occupies the Trp23 pocket of MDM2
4-fluorophenyl group at C5
HY3
Hydrophobic
Occupies the Leu26 pocket of MDM2
4-fluorophenyl group at C2
HBA1
H-Bond Acceptor
Potential interaction with MDM2 backbone
Imidazoline Nitrogen Atom
This interactive table summarizes the key pharmacophore features derived from computational models of cis-imidazoline inhibitors binding to the MDM2 protein.
Identification of Steric Inclusion and Exclusion Regions
Steric factors play a critical role in the binding affinity of this compound analogs. The precise size and shape of the substituents and their orientation relative to the imidazoline core determine how well the molecule fits into the MDM2 binding cleft. Computational techniques such as 3D-QSAR generate contour maps that define regions where steric bulk is either favorable (inclusion regions) or detrimental (exclusion regions) to biological activity. imist.ma
Steric Inclusion Regions: These are areas where adding bulk enhances activity. For the imidazoline scaffold, favorable steric regions correspond directly to the hydrophobic subpockets of MDM2. The model indicates that bulk is highly desired in the locations occupied by the three phenyl rings, as this maximizes van der Waals contacts within the binding site. Modifications to the phenyl rings with small, lipophilic groups (like the fluoro group) are generally well-tolerated and can enhance binding.
Steric Exclusion Regions: These maps highlight areas where steric bulk leads to clashes with the protein, reducing binding affinity. For instance, large substituents on the phenyl rings, particularly at positions that would orient them outside the defined hydrophobic pockets, would likely protrude into sterically restricted zones, clashing with the protein backbone and resulting in a loss of potency. The region surrounding the imidazoline core itself is generally considered sterically constrained.
Application of Pharmacophore Models in Virtual Screening Strategies
Pharmacophore models serve as powerful 3D queries in virtual screening campaigns to identify novel chemical scaffolds that can inhibit the p53-MDM2 interaction. plos.orgsemanticscholar.org The pharmacophore derived from the this compound class can be used to rapidly filter large chemical databases containing millions of compounds.
The virtual screening workflow typically involves the following steps:
Database Preparation: A large database of commercially or virtually generated compounds is curated, ensuring drug-like properties.
Pharmacophore Filtering: The 3D pharmacophore model is used as a filter. Only molecules that can adopt a low-energy conformation matching the pharmacophore's features (e.g., three hydrophobic/aromatic centers in the correct spatial arrangement) are retained. nih.gov
Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking into the MDM2 binding site. This step refines the hit list by predicting the binding pose and estimating the binding affinity (scoring).
Hit Selection and In Vitro Testing: The top-scoring compounds are visually inspected for plausible binding modes and chemical tractability before being selected for experimental validation. semanticscholar.org
This strategy has proven effective in identifying structurally diverse MDM2 inhibitors, moving beyond the original imidazoline scaffold to discover new classes of potential anticancer agents. plos.orgsemanticscholar.org
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogs of this compound, QSAR models can predict the inhibitory potency of newly designed compounds and provide insights into the key molecular properties driving activity.
3D-QSAR Methodologies for Structural Correlates
Three-dimensional QSAR (3D-QSAR) methods provide a powerful framework for understanding how the 3D properties of a molecule influence its biological activity. drugdesign.org The most common 3D-QSAR approaches are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov
To build a 3D-QSAR model for a series of imidazoline analogs, the following steps are taken:
Dataset and Alignment: A dataset of structurally related imidazoline compounds with experimentally measured biological activities (e.g., IC50 values) is compiled. The molecules are then structurally aligned based on a common core, such as the cis-imidazoline ring.
Field Calculation:
CoMFA: For each molecule, steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at points on a 3D grid surrounding the aligned set. frontiersin.org
CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model. jmaterenvironsci.com
Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the calculated field values with the variations in biological activity. This generates a predictive mathematical equation.
Model Validation: The model's statistical significance and predictive power are rigorously validated using techniques like leave-one-out cross-validation (q²) and prediction of activity for an external test set of compounds (r²_pred). nih.gov
The output of a 3D-QSAR study is often visualized as contour maps, which graphically represent the relationship between molecular properties and activity. For example, a CoMFA steric map might show green contours in regions where bulky groups increase activity (steric inclusion) and yellow contours where they decrease it (steric exclusion). These maps provide direct, intuitive guidance for designing more potent inhibitors based on the this compound scaffold.
3D-QSAR Method
Fields Calculated
Primary Output
Application
CoMFA
Steric, Electrostatic
3D contour maps indicating favorable/unfavorable regions for steric bulk and charge distribution.
Identifies key steric and electrostatic interactions required for activity.
3D contour maps for five different physicochemical properties.
Provides a more comprehensive understanding of the SAR, including the role of hydrophobicity and H-bonding.
This interactive table compares the key aspects of CoMFA and CoMSIA, two prominent 3D-QSAR methodologies used in drug design.
Detailed Research Findings
While extensive research specifically targeting cis-2,4,5-Tris(4-fluorophenyl)imidazoline is not widely documented, the broader class of 2,4,5-triarylimidazolines has been the subject of significant academic inquiry.
Research into cis-2,4,5-triarylimidazolines has largely focused on their potential as therapeutic agents. As mentioned, a key area of investigation is their ability to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. researchgate.net The cis-stereochemistry is often crucial for fitting into the binding pocket of the MDM2 protein. The presence of aryl groups with various substituents, such as the fluorophenyl groups in the title compound, allows for the modulation of binding affinity and other pharmacological properties.
The fluorinated nature of this compound could also be advantageous in materials science applications. Fluorinated compounds are known for their high thermal stability and chemical resistance. numberanalytics.com These properties could make this imidazoline (B1206853) derivative a candidate for use in the development of robust polymers or as a component in specialized lubricants or coatings. However, specific studies exploring these applications for this particular compound have yet to be widely published.
Conclusion
cis-2,4,5-Tris(4-fluorophenyl)imidazoline stands as a noteworthy example of a stereochemically defined, fluorinated heterocyclic compound. Its synthesis has been established, and its physicochemical properties partially characterized. While direct and extensive research on this specific molecule is still emerging, its structural relationship to a class of compounds with significant potential in medicinal chemistry, particularly in cancer research, underscores its importance. Furthermore, the presence of multiple fluorophenyl groups suggests potential for applications in materials science where stability and unique electronic properties are desired. Future research will likely focus on a more in-depth exploration of the biological activities of this compound and its potential as a functional material, further solidifying the role of substituted imidazolines in diverse scientific disciplines.
Non Biological Applications and Functional Materials Derived from Cis 2,4,5 Tris 4 Fluorophenyl Imidazoline
Potential as Non-Linear Optical (NLO) Materials
There is currently no available research literature detailing the non-linear optical properties of cis-2,4,5-Tris(4-fluorophenyl)imidazoline.
Studies on Hyperpolarizability (β) and Electric Dipole Moment (μ)
No experimental or computational studies quantifying the first-order hyperpolarizability (β) or the electric dipole moment (μ) for this compound could be located.
Establishing Structure-NLO Property Relationships
In the absence of any NLO data for the title compound, no structure-property relationships have been established.
Role in Transition Metal Complexation and Catalysis
Specific research on the use of this compound as a ligand in transition metal complexes or in catalytic applications is not present in the surveyed scientific literature.
cis-Imidazoline as a Ligand Scaffold in Coordination Chemistry
While imidazoline (B1206853) derivatives are known to act as ligands in coordination chemistry, no documents were found that specifically describe the coordination of this compound to any metal centers.
Catalytic Properties of Derived Metal-Imidazoline Complexes
Consequently, there is no information available on the catalytic properties of any metal complexes derived from this compound.
Corrosion Inhibition Studies
No studies dedicated to the corrosion inhibition properties of this compound have been identified. While the broader class of imidazoline derivatives is recognized for its corrosion inhibiting capabilities, research specifically evaluating this fluorinated analogue is absent from the available literature.
Based on a comprehensive search for scientific literature, there is no available information regarding the non-biological applications, specifically as a corrosion inhibitor, for the chemical compound “this compound.”
The search did not yield any studies investigating its adsorption mechanisms, protective film formation, or electrochemical performance in the contexts of potentiodynamic polarization or electrochemical impedance spectroscopy. Research associated with this specific compound is focused on its synthesis and potential biological applications, which fall outside the scope of the requested article.
Therefore, it is not possible to generate the article with the specified outline and content requirements due to the lack of available data on this particular subject.
Q & A
Q. Table 1. Representative Synthetic Conditions
Substituents
Solvent
Catalyst
Yield (%)
Reference
4-Fluorophenyl
Toluene
NH₃
72
2-Methoxyphenyl
Methanol
NH₄OAc
37–66
Basic: How is the structural confirmation of this compound achieved?
Methodological Answer:
Structural validation relies on:
Single-crystal X-ray diffraction (XRD) : Determines coordination geometry and planarity. For example, in related Yb(III) complexes, the imidazoline ligand exhibits pseudo-pentagonal–bipyramidal coordination with mean C–C bond lengths of 0.011 Å and R factor = 0.035 .
NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and coupling constants. For instance, methoxy-substituted analogs show distinct aromatic proton shifts at δ 6.8–7.2 ppm .
High-resolution mass spectrometry (HRMS) : ESI-HRMS matches experimental [M+H]⁺ values with theoretical calculations (e.g., Δ < 3.24 ppm for trifluoromethyl derivatives) .
Advanced: How can diastereoselectivity be optimized in trisubstituted imidazoline synthesis?
Methodological Answer:
Key factors include:
Temperature control : Reactions at 60–80°C favor cis-isomer formation by stabilizing transition states .
Solvent polarity : Non-polar solvents (e.g., toluene) enhance selectivity by reducing side reactions .
Ammonia source : Ammonium carbamate improves yield (72%) compared to aqueous NH₃ due to controlled ammonia release .
Crystallization : Recrystallization from toluene removes diastereomeric impurities, as demonstrated for cis-2,4,5-tris(3-CF₃-phenyl) derivatives .
Note : Contradictions in yield (37% vs. 72%) arise from substituent electronic effects. Bulkier groups (e.g., CF₃) hinder reaction progress, necessitating extended reaction times .
Advanced: How can researchers resolve discrepancies in biological activity data for imidazoline derivatives?
Methodological Answer:
Discrepancies often stem from:
Assay variability : Standardize p53-MDM2 inhibition assays (e.g., fluorescence polarization) to compare IC₅₀ values. Evidence from tris(alkoxyaryl)imidazolines shows IC₅₀ ranges of 0.5–10 µM, dependent on substituent hydrophobicity .
Purity verification : HPLC purity >95% is critical. Impurities in crude products (e.g., unreacted aldehydes) may falsely elevate activity .
Structural analogs : Compare fluorophenyl vs. methoxyphenyl derivatives. Fluorine’s electron-withdrawing effect enhances binding affinity but may reduce solubility, complicating in vivo studies .
Q. Table 2. Biological Activity Comparison
Derivative
Assay Type
IC₅₀ (µM)
Reference
cis-2,4,5-Tris(2,4-OCH₃)
p53-MDM2
0.5
cis-2,4,5-Tris(4-F)
Microtubulin
N/A
Advanced: What crystallographic strategies elucidate the planarity and packing of imidazoline derivatives?
Methodological Answer:
XRD analysis : Determine dihedral angles between the imidazoline core and substituents. For example, fluorophenyl rings form dihedral angles of 33–63° with the central ring, influencing crystal packing .
Hydrogen-bonding networks : Identify non-classical interactions (e.g., N–H⋯Cl, O–H⋯N) that stabilize crystal structures. In Yb(III) complexes, chains along [010] are formed via these interactions .
Data-to-parameter ratio : Aim for ratios >14.3 to ensure model reliability, as seen in studies with R factor = 0.049 .
Note : Contradictions in planarity (e.g., deviations up to 0.004 Å) may arise from steric hindrance of substituents .
Basic: What spectroscopic techniques are used to characterize fluorophenyl-substituted imidazolines?
Methodological Answer:
¹⁹F NMR : Detects fluorine environments; 4-fluorophenyl groups resonate at δ -115 to -110 ppm .
ESI-HRMS : Confirms molecular ion peaks. For example, [M+H]⁺ for C₂₄H₁₆F₉N₂ is observed at m/z 503.1148 (Δ = -3.24 ppm) .
Advanced: How do substituent modifications impact the biological efficacy of imidazoline derivatives?
Methodological Answer:
Electron-withdrawing groups (EWGs) : Fluorine atoms enhance binding to hydrophobic pockets (e.g., MDM2) but may reduce solubility. Methoxy groups improve solubility but lower affinity .
Comparative SAR : Use docking simulations to validate substituent interactions. For example, 4-fluorophenyl analogs show stronger π-π stacking with MDM2 than methoxy derivatives .
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